molecular formula C11H9NO3 B13109011 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid

2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid

Cat. No.: B13109011
M. Wt: 203.19 g/mol
InChI Key: RVVIIOWGNLXYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of o-aminobenzophenone with ethyl chloroformate, followed by cyclization in the presence of a base . Another approach involves the use of multicomponent reactions, where different starting materials are combined in a single reaction vessel to form the desired product .

Industrial Production Methods

Industrial production of 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid typically involves optimized synthetic routes that ensure high yield and purity. One-pot synthesis methods are often employed to streamline the production process and reduce the number of purification steps . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonyl and carboxylic acid groups .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-oxo-1,3-dihydro-1-benzazepine-4-carboxylic acid

InChI

InChI=1S/C11H9NO3/c13-10-6-8(11(14)15)5-7-3-1-2-4-9(7)12-10/h1-5H,6H2,(H,12,13)(H,14,15)

InChI Key

RVVIIOWGNLXYGX-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2NC1=O)C(=O)O

Origin of Product

United States

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